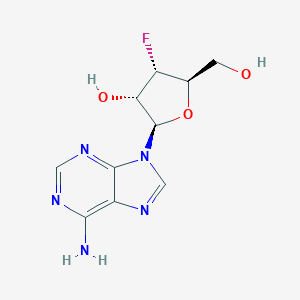
3'-Fluoro-3'-deoxyadenosine
Overview
Description
3’-Deoxy-3’-fluoroadenosine is a fluorinated nucleoside analogue, known for its significant antiviral and antitumor properties. This compound is structurally similar to adenosine but features a fluorine atom at the 3’ position of the ribose ring, replacing the hydroxyl group. This modification imparts unique biochemical properties, making it a valuable molecule in various scientific research fields .
Mechanism of Action
Target of Action
3’-Fluoro-3’-deoxyadenosine, also known as 3’-Deoxy-3’-fluoroadenosine, primarily targets the enzyme 5’-fluoro-5’-deoxy-adenosine synthase . This enzyme is found in the bacterium Streptomyces cattleya .
Mode of Action
The compound interacts with its target enzyme, 5’-fluoro-5’-deoxy-adenosine synthase, to catalyze the conversion of S-adenoxyl methionine to 5’-fluoro-5’-deoxyadenosine . This interaction results in the formation of a C-F bond .
Biochemical Pathways
The affected pathway involves the conversion of S-adenoxyl methionine to 5’-fluoro-5’-deoxyadenosine, a process catalyzed by the enzyme 5’-fluoro-5’-deoxy-adenosine synthase
Pharmacokinetics
It’s known that the compound has a melting point of 211-212 °c and a predicted boiling point of 6286±650 °C . Its predicted density is 2.01±0.1 g/cm3 . These properties may impact the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
3’-Fluoro-3’-deoxyadenosine has been evaluated for antiviral activity against several arthropod-borne and arenaviruses in Vero cell culture . It was found to be a selective inhibitor of most of the viruses tested . The compound’s action results in the inhibition of viral RNA synthesis .
Action Environment
The action of 3’-Fluoro-3’-deoxyadenosine can be influenced by various environmental factors. For instance, the presence of the nucleoside transport inhibitor nitrobenzylthioinosine can eliminate its antiviral activity against certain viruses . Furthermore, the compound’s effectiveness can be influenced by the multiplicity of infections . More research is needed to fully understand how different environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3’-Fluoro-3’-deoxyadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It has been shown to be active against a wide range of viruses, including DNA viruses such as poxvirus and RNA viruses like poliovirus and Coxsackie B virus . The compound interacts with various enzymes and proteins, notably inhibiting S-adenosylhomocysteine hydrolase, which is essential for viral replication . This inhibition disrupts the methylation processes necessary for viral RNA synthesis, thereby impeding viral proliferation.
Cellular Effects
The effects of 3’-Fluoro-3’-deoxyadenosine on cellular processes are profound. It has been observed to inhibit cell proliferation and the incorporation of thymidine and uridine into replicating cells . This compound influences cell signaling pathways by interfering with RNA synthesis, particularly in virus-infected cells. Additionally, 3’-Fluoro-3’-deoxyadenosine has been shown to enhance the replication of certain viruses under specific conditions, highlighting its complex role in cellular metabolism .
Molecular Mechanism
At the molecular level, 3’-Fluoro-3’-deoxyadenosine exerts its effects through several mechanisms. It binds to and inhibits S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methylation reactions essential for viral RNA synthesis . The compound also utilizes the nucleoside transport system for cell entry, which is crucial for its antiviral activity . Furthermore, it preferentially inhibits viral RNA synthesis over cellular RNA synthesis, making it a selective antiviral agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-3’-deoxyadenosine have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its antiviral activity over extended periods . Long-term studies have shown that 3’-Fluoro-3’-deoxyadenosine can lead to sustained inhibition of viral replication and reduced viral load in infected cells . Its effects on cellular function can vary, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of 3’-Fluoro-3’-deoxyadenosine in animal models have been dose-dependent. At lower doses, the compound effectively inhibits viral replication without significant adverse effects . At higher doses, it can cause toxicity, including suppression of bone marrow function and hepatotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
3’-Fluoro-3’-deoxyadenosine is involved in several metabolic pathways, primarily through its interaction with enzymes such as S-adenosylhomocysteine hydrolase . The compound’s fluorine atom enhances its stability and resistance to enzymatic degradation, allowing it to persist longer in the cellular environment . This stability is crucial for its antiviral activity, as it ensures prolonged inhibition of viral replication.
Transport and Distribution
The transport and distribution of 3’-Fluoro-3’-deoxyadenosine within cells and tissues are mediated by nucleoside transporters . These transporters facilitate the compound’s entry into cells, where it can exert its antiviral effects. Once inside the cell, 3’-Fluoro-3’-deoxyadenosine is distributed throughout the cytoplasm and nucleus, where it interacts with various biomolecules . Its distribution is essential for its antiviral activity, as it needs to reach viral replication sites to be effective.
Subcellular Localization
3’-Fluoro-3’-deoxyadenosine is primarily localized in the cytoplasm and nucleus of cells . This subcellular localization is critical for its function, as it allows the compound to interact with viral RNA and inhibit its synthesis. The presence of the fluorine atom at the 3’ position enhances the compound’s ability to penetrate cellular compartments and reach its targets . Additionally, 3’-Fluoro-3’-deoxyadenosine may undergo post-translational modifications that further influence its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroadenosine typically involves a multi-step process. One common method starts with methyl 2-O-benzyl-5-O-t-butyldimethylsilyl-β-D-xylofuranoside. The key steps include:
- Activation of the O-3 position by forming a triflate.
- Nucleophilic displacement to introduce the fluoride ion in a stereospecific manner at the C-3 position .
- Desilylation and acidic methanolysis in a single pot to yield the final product .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-fluoroadenosine are not extensively documented in the public domain. the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-3’-fluoroadenosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as triflates and fluoride ions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various fluorinated derivatives .
Scientific Research Applications
3’-Deoxy-3’-fluoroadenosine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other fluorinated nucleosides.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its antiviral properties against viruses like tick-borne encephalitis virus, Zika virus, and West Nile virus.
Industry: Utilized in the development of antiviral and anticancer drugs.
Comparison with Similar Compounds
3’-Deoxy-3’-fluoroinosine: Another fluorinated nucleoside with antileishmanial activity.
Fludarabine: A purine nucleoside analogue used in the treatment of chronic lymphocytic leukemia.
Clofarabine: A nucleoside analogue with potent antitumor activity.
Uniqueness: 3’-Deoxy-3’-fluoroadenosine is unique due to its specific fluorine substitution at the 3’ position, which imparts distinct biochemical properties. This modification enhances its stability and efficacy as an antiviral and antitumor agent compared to other nucleoside analogues .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDAWXDDXYQEJJ-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226033 | |
| Record name | 3'-Fluoro-3'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75059-22-2 | |
| Record name | 3'-Fluoro-3'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Fluoro-3'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






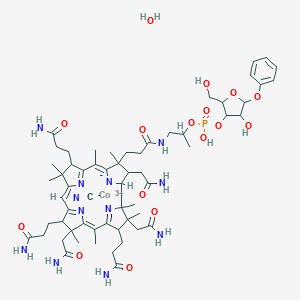
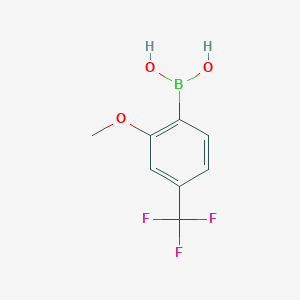
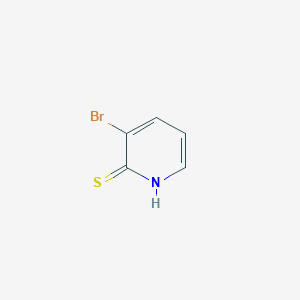

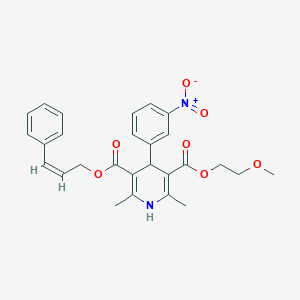

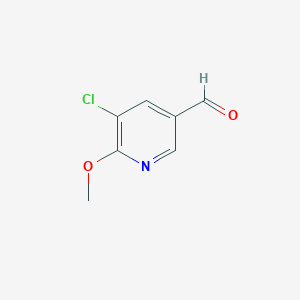
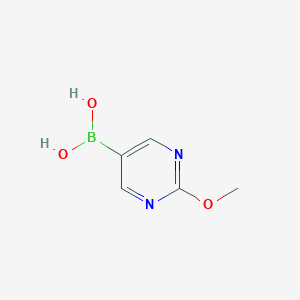
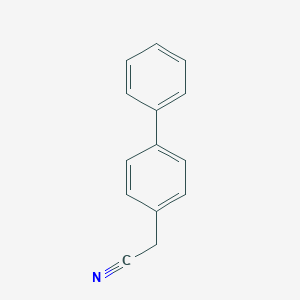
![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)
